molecular formula C19H18N4OS B258414 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether

Katalognummer B258414
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: IDQLCYGBBCOBMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether, also known as MPTM, is a novel compound that has gained attention in recent years due to its potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether is not fully understood. However, it has been proposed that 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether may also interact with various receptors, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to have various biochemical and physiological effects. In cancer cells, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to induce apoptosis by activating caspase-3 and caspase-9. 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has also been shown to inhibit the expression of various oncogenes, including c-Myc and Bcl-2. In diabetes research, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to increase the expression of glucose transporter 4 (GLUT4) and enhance insulin signaling. In neurodegenerative disorder research, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and reduce oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether is its potential as a multi-targeted therapeutic agent. 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether may be able to modulate multiple signaling pathways and receptors, making it a promising candidate for the treatment of various diseases. However, one limitation of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether research. One direction is to further investigate the mechanism of action of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether and identify its molecular targets. Another direction is to optimize the synthesis method of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether in animal models and clinical trials. Finally, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether may have potential applications in other diseases, such as inflammation and cardiovascular disorders, which warrant further investigation.

Synthesemethoden

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether can be synthesized via a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with 1,2,4-triazole-3-thiol to form 4-methylbenzenesulfonyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 4-methylphenylmagnesium bromide to form the corresponding sulfonyl-substituted triazole. Finally, the sulfonyl group is removed by treatment with sodium methoxide to yield 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether.

Wissenschaftliche Forschungsanwendungen

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorder research, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to have neuroprotective effects and improve cognitive function.

Eigenschaften

Produktname

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether

Molekularformel

C19H18N4OS

Molekulargewicht

350.4 g/mol

IUPAC-Name

3-[(4-methylphenoxy)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C19H18N4OS/c1-13-3-7-15(8-4-13)17-12-25-19-21-20-18(23(19)22-17)11-24-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI-Schlüssel

IDQLCYGBBCOBMN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)COC4=CC=C(C=C4)C

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)COC4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.